molecular formula C11H17N3 B1474787 6-Butyl-2-cyclopropylpyrimidin-4-amine CAS No. 1697961-78-6

6-Butyl-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1474787
CAS No.: 1697961-78-6
M. Wt: 191.27 g/mol
InChI Key: XLSFCKKIIHLJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Butyl-2-cyclopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

The research on pyrimidines, including compounds structurally related to 6-Butyl-2-cyclopropylpyrimidin-4-amine, often focuses on their synthesis and reactivity. For example, studies on the amination of halogenopyrimidines have elucidated mechanisms of nucleophilic substitution that can lead to various aminopyrimidine derivatives. This knowledge is crucial for designing synthetic routes for new compounds with potential biological activity or material properties (Rasmussen & Plas, 2010).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motif of aminopyrimidines serves as a key framework for designing ligands of various receptors. For instance, structure-activity relationship (SAR) studies on 2-aminopyrimidine-containing histamine H4 receptor ligands have demonstrated the importance of the pyrimidine 6 position for optimizing potency and selectivity. These compounds show promise as anti-inflammatory agents and in pain management, highlighting the potential medical applications of compounds similar to this compound (Altenbach et al., 2008).

Material Science and Catalysis

In material science and catalysis, derivatives of pyrimidines, including those structurally related to this compound, have been explored for their properties and applications. For example, the synthesis of α-aminophosphonates from cyclopropylpyrimidin derivatives has been reported, showcasing the utility of these compounds in generating materials with potential applications in catalysis and material science (Reddy et al., 2014).

Photophysical Properties

Research into the photophysical properties of pyrimidine derivatives, including the study of photoamination reactions, provides insights into the potential applications of these compounds in developing new photoreactive materials or in photopharmacology (Bie et al., 1974).

Properties

IUPAC Name

6-butyl-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-3-4-9-7-10(12)14-11(13-9)8-5-6-8/h7-8H,2-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSFCKKIIHLJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Butyl-2-cyclopropylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Butyl-2-cyclopropylpyrimidin-4-amine
Reactant of Route 3
6-Butyl-2-cyclopropylpyrimidin-4-amine
Reactant of Route 4
6-Butyl-2-cyclopropylpyrimidin-4-amine
Reactant of Route 5
6-Butyl-2-cyclopropylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Butyl-2-cyclopropylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.